molecular formula C22H16N4O4S B2421686 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide CAS No. 1396583-89-3

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide

Cat. No. B2421686
CAS RN: 1396583-89-3
M. Wt: 432.45
InChI Key: KGKGQKMARLAPRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine, and 4-methyl-benzenesulphonylhydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .

Scientific Research Applications

Metal Ion Sensing and Detection

The compound’s benzodioxole moiety contributes to its metal-binding properties. It has been utilized as a ligand for detecting heavy metal ions, particularly lead (Pb²⁺). By modifying electrodes with this compound, researchers have developed sensitive and selective Pb²⁺ sensors, which could find applications in environmental monitoring and industrial safety .

Structure-Based Drug Design

The crystallographic data on this compound’s structure can inform drug design efforts. Computational studies and molecular docking simulations are being conducted to identify potential binding sites and optimize its interactions with target proteins. This information could lead to the development of novel drugs based on its scaffold.

properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c27-21(16-11-31-22(25-16)15-4-2-1-3-5-15)26-19-9-20(24-12-23-19)28-10-14-6-7-17-18(8-14)30-13-29-17/h1-9,11-12H,10,13H2,(H,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKGQKMARLAPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide

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